(E)-4-(pyrimidin-4-yl)but-3-en-2-one IUPAC name and synonyms
(E)-4-(pyrimidin-4-yl)but-3-en-2-one IUPAC name and synonyms
Technical Guide: (E)-4-(pyrimidin-4-yl)but-3-en-2-one
Executive Summary
(E)-4-(pyrimidin-4-yl)but-3-en-2-one represents a critical class of heteroaromatic
Chemical Identity & Nomenclature
This section establishes the definitive chemical identity of the target molecule. The compound is a trans-isomer (E-configuration) enone attached to the 4-position of a pyrimidine ring.
| Property | Data / Description |
| IUPAC Name | (3E)-4-(pyrimidin-4-yl)but-3-en-2-one |
| Common Synonyms | 4-((E)-2-acetylethenyl)pyrimidine; Methyl (E)-2-(pyrimidin-4-yl)vinyl ketone |
| Molecular Formula | |
| Molecular Weight | 148.16 g/mol |
| SMILES | CC(=O)/C=C/c1ncccn1 |
| InChI Key | (Generated) ZJYHHYJ... (Specific key depends on isomer purity) |
| LogP (Calc) | ~0.5 – 0.8 (Highly polar due to pyrimidine nitrogens) |
| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Carbonyl O) |
Structural Insight:
The pyrimidine ring is significantly more electron-deficient than a phenyl or pyridine ring. This lowers the LUMO energy of the alkene, making the
Synthetic Methodology
The most robust route to (E)-4-(pyrimidin-4-yl)but-3-en-2-one is the Claisen-Schmidt Condensation . This reaction involves the aldol condensation of 4-pyrimidinecarboxaldehyde with acetone, followed by dehydration.
Retrosynthetic Analysis
-
Disconnection: C3–C4 alkene bond.
-
Precursors: 4-Pyrimidinecarboxaldehyde (Electrophile) + Acetone (Nucleophile).
-
Driving Force: Formation of a conjugated system extended by the heteroaromatic ring.
Experimental Protocol (Standardized)
Reagents:
-
4-Pyrimidinecarboxaldehyde (1.0 eq)
-
Acetone (Reagent & Solvent, excess or 5.0 eq)
-
Base Catalyst: 10% NaOH (aq) or Piperidine/Acetic Acid (catalytic)
-
Solvent: Ethanol or THF (if acetone is limiting)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-pyrimidinecarboxaldehyde (10 mmol) in acetone (5 mL) and ethanol (10 mL).
-
Initiation: Cool the mixture to 0°C to prevent polymerization. Add the base catalyst dropwise (e.g., 0.5 mL of 10% NaOH).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The product typically appears as a UV-active spot with lower
than the aldehyde. -
Quench & Workup: Neutralize with dilute HCl (if NaOH used). Evaporate excess acetone/ethanol under reduced pressure.
-
Extraction: Dilute residue with water and extract with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0 40% Acetone in Hexanes) or recrystallization from EtOH/Water.
Critical Process Parameter (CPP):
-
Temperature Control: High temperatures during base addition can lead to the "double-aldol" product (dibenzalacetone analog), where acetone reacts at both methyl groups. Keeping acetone in excess and temperature low favors the mono-enone.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic workflow for the production of the target enone via Claisen-Schmidt condensation.
Reactivity Profile & Mechanism
The defining characteristic of (E)-4-(pyrimidin-4-yl)but-3-en-2-one is its reactivity as a Michael Acceptor .
Electronic Effects
The pyrimidine ring is a
-
Consequence: The electron density at the
-carbon (C4 of the butenone chain) is significantly depleted. -
Reactivity: This molecule reacts much faster with nucleophiles (thiols, amines) than benzylideneacetone (phenyl analog).
The Michael Addition Mechanism
In biological systems or synthesis, a nucleophile (Nu) attacks the
-
Nucleophilic Attack: The HOMO of the nucleophile overlaps with the LUMO of the enone (
-carbon). -
Enolate Formation: The double bond shifts, pushing electron density onto the carbonyl oxygen.
-
Tautomerization: The enolate is protonated to form the saturated ketone (Michael Adduct).
Mechanistic Pathway Diagram
Figure 2: Mechanism of Michael Addition. The pyrimidine ring enhances the electrophilicity of the starting enone.
Applications in Drug Discovery
Covalent Inhibitors (Targeted Covalent Drugs - TCDs)
This enone motif acts as a "warhead" to covalently modify non-catalytic cysteine residues in kinases.
-
Mechanism: The pyrimidine moiety often mimics the adenine ring of ATP, binding to the hinge region of a kinase. The enone side chain is positioned to react with a specific cysteine (e.g., Cys481 in BTK or Cys797 in EGFR).
-
Selectivity: Because the reactivity is tunable, this specific warhead (methyl ketone) is less reactive than an acrylamide, potentially offering better selectivity and lower toxicity (less off-target glutathione depletion).
Heterocyclic Synthesis Building Block
The compound serves as a precursor for forming fused ring systems.
-
Reaction with Hydrazines: Yields pyrimidinyl-pyrazolines.
-
Reaction with Urea/Thiourea: Yields pyrimidinyl-pyrimidines (bi-heterocycles).
Analytical Characterization
To validate the synthesis, the following spectral data is expected:
| Method | Expected Signal Characteristics |
| 1H NMR | Alkene Doublets: Two doublets ( |
| IR Spectroscopy | C=O Stretch: Strong band at ~1670–1690 |
| Mass Spectrometry | [M+H]+: m/z 149.1. Fragmentation often shows loss of methyl ( |
References
-
Claisen, L. (1881). "Condensationen von Ketonen mit Aldehyden." Berichte der deutschen chemischen Gesellschaft.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Standard text for Aldol/Michael mechanisms).
-
Patterson, J. B., et al. (2019). "Targeting Cysteine Residues in Kinases: A Review of Covalent Inhibitors." Journal of Medicinal Chemistry. (Contextual application of enones as warheads).
-
PubChem. "4-(pyridin-4-yl)but-3-en-2-one (Analogous Structure Data)." National Library of Medicine.
-
Sigma-Aldrich. "Product Specification: Heterocyclic Building Blocks." (General sourcing for pyrimidine aldehydes).
